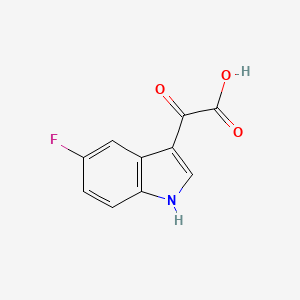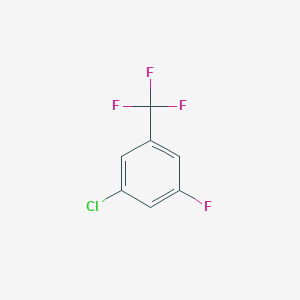
1-Chloro-3-fluoro-5-(trifluoromethyl)benzene
Übersicht
Beschreibung
“1-Chloro-3-fluoro-5-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H3ClF4 . It is also known by other names such as 3-Chlorobenzotrifluoride, m-Chlorobenzotrifluoride, m-Chloro-α,α,α-trifluorotoluene, m-Trifluoromethylphenyl chloride, meta (Trifluoromethyl)chlorobenzene, Toluene, m-chloro-α,α,α-trifluoro-, 1-Chloro-3-(trifluoromethyl)benzene, and 3-Chloro-α,α,α-trifluorotoluene .
Synthesis Analysis
While specific synthesis methods for “1-Chloro-3-fluoro-5-(trifluoromethyl)benzene” were not found, a related compound, “1,3,5-tris(trifluoromethyl)benzene”, has been synthesized by reacting benzene-1,3,5-tricarboxylic acid with SF4 . Another compound, “1-chloro-3-fluorobenzene”, reacts with n-butyllithium to yield bicycloadducts via trapping of intermediate benzynes .
Molecular Structure Analysis
The molecular structure of “1-Chloro-3-fluoro-5-(trifluoromethyl)benzene” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
The molecular weight of “1-Chloro-3-fluoro-5-(trifluoromethyl)benzene” is 180.555 . More detailed physical and chemical properties were not found in the retrieved information.
Wissenschaftliche Forschungsanwendungen
Fluorine's Influence on Cyclization Processes
Research on difluoroalkenes demonstrates the critical role of fluorine in enabling disfavored 5-endo-trig cyclizations, leading to the synthesis of fluorinated hetero- and carbocycles. The presence of vinylic fluorines is essential for these reactions, highlighting the unique reactivity of fluorine-containing compounds in creating complex structures (Ichikawa et al., 2002).
Electrochemical Fluorination Techniques
Electrochemical fluorination of trifluoromethyl-substituted benzenes has been used to produce perfluorocyclohexane derivatives. This method demonstrates the feasibility of direct fluorination to achieve complex fluorinated structures, with the trifluoromethyl group playing a significant role in determining the product's properties (Yonekura et al., 1976).
Development of Fluoro-Polyimides
Fluoro-polyimides synthesized from trifluoromethyl-substituted aromatic diamines and aromatic dianhydrides showcase the application of fluorinated compounds in creating materials with exceptional thermal stability and low moisture absorption. This research underscores the significance of fluorinated compounds in developing advanced polymeric materials (Xie et al., 2001).
Synthesis of Hyperbranched Poly(arylene ether)s
A new trifluoromethyl-activated monomer has been used to synthesize hyperbranched poly(arylene ether)s, demonstrating the utility of fluorinated compounds in creating high molecular weight polymers with excellent thermal properties. This research highlights the role of fluorinated monomers in polymer chemistry (Banerjee et al., 2009).
Electrophilic Aromatic Substitution and Borylation Reactions
Fluorinated aromatic compounds have been utilized in electrophilic aromatic substitution and borylation reactions, illustrating their versatility in organic synthesis. These reactions highlight the reactivity of fluorinated arenes and their potential in creating novel organic compounds (Banks et al., 2003).
Safety And Hazards
While specific safety and hazard information for “1-Chloro-3-fluoro-5-(trifluoromethyl)benzene” was not found, a related compound, “1-Bromo-3-chloro-5-(trifluoromethyl)benzene”, is known to be harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
1-chloro-3-fluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZMNQRDDPSCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599084 | |
| Record name | 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-fluoro-5-(trifluoromethyl)benzene | |
CAS RN |
1005764-23-7 | |
| Record name | 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



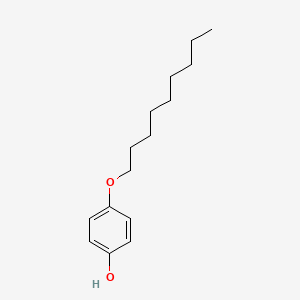
![5-Bromo-2,2-dichlorobenzo[d][1,3]dioxole](/img/structure/B1627407.png)
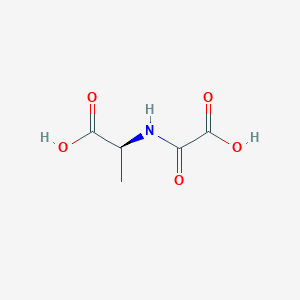
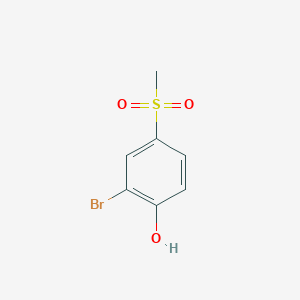
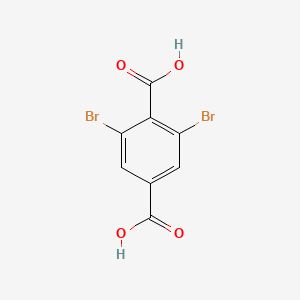
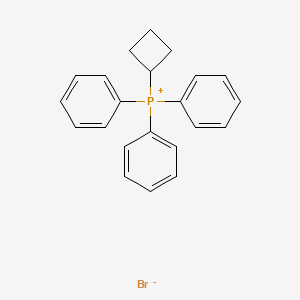
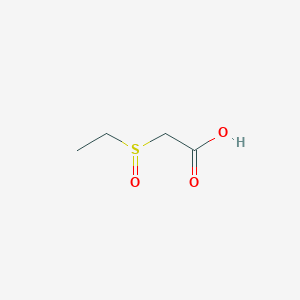

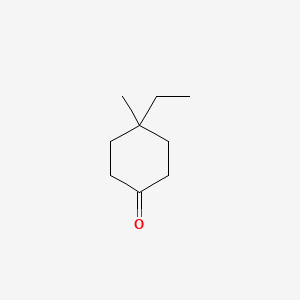

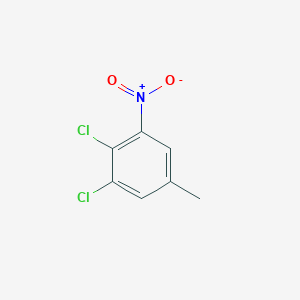
![2-[(2,3-Dibromophenoxy)methyl]oxirane](/img/structure/B1627423.png)
![3-(2-{4-[2-(4-Cyanophenyl)vinyl]phenyl}vinyl)benzonitrile](/img/structure/B1627427.png)
